2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethylphenyl group, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the introduction of the dimethylphenyl group through electrophilic substitution reactions. The final step involves the cyclization to form the benzopyran core under specific conditions, such as the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzopyran rings play a crucial role in binding to these targets, while the dimethylphenyl group can enhance the compound’s affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(benzodioxol-5-yl)ethane-1,2-diol: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
5-Benzoyl-1,3-dihydro-benzimidazol-2-one: Another compound with a benzodioxole ring, but with different substituents and a distinct core structure.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
372494-02-5 |
---|---|
Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)iminochromen-6-ol |
InChI |
InChI=1S/C24H19NO4/c1-14-3-5-17(9-15(14)2)25-20-12-23(29-21-8-6-18(26)11-19(20)21)16-4-7-22-24(10-16)28-13-27-22/h3-12,26H,13H2,1-2H3 |
InChI Key |
UVKVPQYHJKKTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.